BMS-690514 is a pyrrolotriazine-based small molecule that acts as a pan-inhibitor of receptor tyrosine kinases [1]. Its primary mechanism involves blocking the activity of:
By binding to these receptors, BMS-690514 halts the signaling cascades that drive tumor cell proliferation and survival, inhibits the process of angiogenesis (formation of new blood vessels to supply the tumor), and can directly induce tumor cell death [1]. This dual attack on both the tumor cells and their supporting environment gives it significant antitumor and antiangiogenic activities [3].
The table below summarizes the potency (IC50 values) of BMS-690514 against its primary kinase targets.
| Target Kinase | IC50 (nM) | Primary Role in Cancer |
|---|---|---|
| EGFR (HER1) | 5 [2] [3] | Tumor cell proliferation and survival |
| HER2 | 19 - 20 [2] [3] | Tumor cell proliferation and survival |
| VEGFR2 | 50 [2] [3] | Angiogenesis (blood vessel formation) |
| Flt-3 | 110 [2] | Hematologic malignancies |
| Lck | 220 [2] | T-cell signaling |
The inhibition of EGFR/HER and VEGFR2 receptors by BMS-690514 disrupts several critical downstream signaling pathways inside the cell, principally the MAPK, Akt, and JNK pathways [2] [3]. This disruption blocks signals for DNA synthesis and cell proliferation, leading to potent antitumor effects.
The diagram below illustrates how BMS-690514 simultaneously targets tumor proliferation and angiogenesis.
Preclinical studies provide evidence for the efficacy of BMS-690514:
BMS-690514 shows good oral bioavailability in mice (78%) and rats (100%), though it is lower in monkeys (8%) and dogs (29%) [3]. It is metabolized through multiple pathways, including P450-mediated oxidation and glucuronidation [3]. A notable characteristic is its ability to cross the blood-brain barrier, with a brain-to-plasma ratio of approximately 1 in rats [3].
BMS-690514 is a pyrrolotriazine-based small molecule that acts as a potent, oral inhibitor of several receptor tyrosine kinases, combining anti-tumor and anti-angiogenic activity [1] [2].
Table 1: Key Target Profile of BMS-690514
| Target | IC50 (nM) | Primary Function / Relevance |
|---|---|---|
| EGFR (HER1) | 5 [2] | Cell proliferation and survival [3] [2]. |
| HER2 | 20 [2] | Cell proliferation and survival; overexpressed in some cancers [4] [2]. |
| HER4 | 60 [2] | Cell proliferation and survival [2]. |
| VEGFR1-3 | 25-50 (range) [2] | Angiogenesis and lymphangiogenesis [3] [2]. |
| Flt-3, Lck | Targeted [2] | Additional kinases inhibited [2]. |
This multi-target mechanism disrupts critical pathways in both tumor cells and the tumor microenvironment. The diagram below illustrates how BMS-690514 simultaneously inhibits tumor cell proliferation and angiogenesis.
The absorption, distribution, metabolism, and excretion (ADME) properties of BMS-690514 have been characterized in several preclinical models [3] [2].
Table 2: Preclinical Pharmacokinetic Overview
| Parameter | Findings |
|---|---|
| Oral Bioavailability | Mouse: ~78%; Rat: ~100%; Dog: 29%; Monkey: 8% [3] [2]. Low monkey bioavailability attributed to high systemic clearance [3]. |
| Blood-Brain Barrier | Demonstrated penetration with a brain-to-plasma ratio of approximately 1:1 [3] [2]. |
| In Vitro Metabolism (Human) | Primarily by CYP2D6 and CYP3A4 enzymes. Also undergoes direct glucuronidation [3]. |
| Caco-2 Permeability | Intermediate range; moderate potential to be a P-glycoprotein (P-gp) substrate [3]. |
| Projected Human Dose | 100-200 mg, once daily (QD), based on efficacious AUC in nude mice and predicted human PK [3]. |
Here are summaries of key experimental methodologies used to characterize BMS-690514.
1. In Vitro Cell Proliferation Assay [2]
2. In Vivo Efficacy Study in Xenograft Models [2]
3. In Vitro Cytochrome P450 (CYP) Inhibition Assay [3]
Table 1: Basic Profile of BMS-690514
| Attribute | Description |
|---|---|
| Chemical Name | (3R,4R)-4-amino-1-({4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)piperidin-3-ol [1] |
| Molecular Formula | C19H24N6O2 [1] [2] |
| Molecular Weight | 368.44 g/mol [2] |
| CAS Number | 859853-30-8 [1] [2] |
| Mechanism of Action | Potent, reversible inhibitor of EGFR (HER1), HER2, HER4, and VEGFR-1, -2, -3 [3] [2] [4] |
| Developmental Status | Investigational; Phase IIa clinical trials completed [3] [1] |
BMS-690514 is a targeted therapy that concurrently inhibits the ErbB (EGFR/HER) and VEGF receptor families, disrupting critical pathways for cancer cell survival and tumor angiogenesis [3] [4]. The diagram below illustrates the signaling pathways disrupted by BMS-690514.
BMS-690514 inhibits EGFR/HER and VEGFR signaling pathways, blocking tumor growth and angiogenesis.
Table 2: Preclinical ADME Properties of BMS-690514 [5] [6]
| Property | Findings |
|---|---|
| Oral Bioavailability | Mouse: ~78%, Rat: ~100%, Dog: ~29%, Monkey: ~8% |
| Predicted Human Bioavailability | Good |
| Key Metabolizing Enzymes | CYP2D6, CYP3A4, UGTs (Glucuronidation) |
| Caco-2 Permeability | Intermediate; moderate potential P-gp substrate |
| Blood-Brain Barrier Penetration | Yes (Brain-to-plasma ratio ~1:1) |
| Projected Human Efficacious Dose | 100 mg to 200 mg, once daily |
A Phase I-IIa study established the maximum tolerated dose (MTD) at 200 mg taken once daily [3]. The Phase IIa portion evaluated this dose in 62 patients with advanced NSCLC, split into two groups: erlotinib-naïve (Cohort A) and erlotinib-resistant (Cohort B) [3].
Table 3: Phase IIa Clinical Efficacy in NSCLC [3]
| Cohort | Patient Population | Disease Control Rate (≥4 months) | Objective Response Rate |
|---|---|---|---|
| Cohort A | Erlotinib-naïve | 43.3% | 3.3% |
| Cohort B | Erlotinib-resistant | 22.6% | 3.2% |
The most frequent treatment-related adverse events were diarrhea and acneiform rash [3]. BMS-690514 also showed activity against specific EGFR mutations, with disease control in 70% of patients with EGFR mutations (including the T790M resistance mutation) compared to 29% in patients with wild-type EGFR [3].
In Vitro Metabolism Studies using Human Liver Microsomes (HLM)
In Vitro Kinase Inhibition Assay
BMS-690514 represents the strategic approach of vertical pathway inhibition or targeting parallel resistance pathways, distinct from first-generation EGFR TKIs like erlotinib and gefitinib [7]. Its ability to inhibit VEGFRs simultaneously aims to suppress tumor angiogenesis, potentially overcoming and preventing resistance [3] [4].
The following table summarizes the primary kinase targets of BMS-690514 and their respective half-maximal inhibitory concentration (IC50) values, which represent the potency of the inhibitor [1] [2].
| Kinase Target | IC50 Value (nM) | Primary Role in Cancer |
|---|---|---|
| EGFR (HER1/ErbB-1) | 5 nM [1] | Tumor cell proliferation and survival [1] [2] |
| HER2 (ErbB-2) | 19-20 nM [1] [2] | Tumor cell proliferation and survival [1] |
| HER4 (ErbB-4) | 60 nM [1] | Tumor cell proliferation and survival [1] |
| VEGFR2 | 50 nM [1] | Angiogenesis (formation of new blood vessels) [1] |
| VEGFR1 | 25-50 nM [1] | Angiogenesis [1] |
| VEGFR3 | 25-50 nM [1] | Lymphangiogenesis [1] |
| Flt-3 | 110 nM [1] | Involved in hematopoietic cancers [1] |
| Lck | 220 nM [1] | T-cell signaling [1] |
The activity profile of BMS-690514 was established through standardized in vitro and in vivo experiments.
Early-phase clinical trials translated these preclinical findings into human patients, primarily focusing on those with advanced or metastatic solid tumors, including NSCLC.
Clinical Development Path of BMS-690514
BMS-690514's multi-targeted design aims to overcome the limitations of single-target agents by concurrently disrupting two critical cancer-promoting processes.
Dual Pathway Inhibition by BMS-690514
BMS-690514 is a pyrrolotriazine-based compound that functions as a multi-targeted receptor tyrosine kinase inhibitor. Its primary mechanism involves disrupting critical signaling pathways for tumor growth and angiogenesis [1] [2].
The diagram below illustrates the signaling pathways inhibited by BMS-690514 and its overall mechanism of action.
Inhibition of EGFR/HER and VEGFR2 signaling pathways by BMS-690514, disrupting tumor proliferation and angiogenesis.
The table below summarizes key quantitative data from in vivo and in vitro studies that characterize the absorption, distribution, metabolism, and excretion (ADME) properties of BMS-690514 [3] [4].
| Parameter | Species | Value | Experimental System / Notes |
|---|---|---|---|
| Oral Bioavailability | Mouse | 78% | In vivo pharmacokinetic study [3] |
| Rat | ~100% | In vivo pharmacokinetic study [3] | |
| Dog | 29% | In vivo pharmacokinetic study [3] | |
| Monkey | 8% | In vivo pharmacokinetic study; low due to high systemic clearance [3] | |
| Systemic Clearance | Monkey | High | Consistent with prediction from in vitro monkey liver microsomes [3] |
| Brain-to-Plasma Ratio | Mouse | ~1 | In vivo study, indicating good blood-brain barrier penetration [3] |
| Caco-2 Permeability | In vitro | Intermediate | Cell-based assay [3] |
| P-gp Substrate Potential | In vitro | Moderate | Caco-2 cell assay [3] |
| Major Metabolizing Enzymes | Human | CYP2D6, CYP3A4, UGTs | Recombinant human CYP enzymes and human liver microsomes; also direct glucuronidation observed [3] |
| Predicted Human Efficacious Dose | Human | 100 - 200 mg QD | Projection based on efficacious AUC in nude mice and predicted human PK [3] |
The preclinical data was generated using standardized and well-accepted in vitro and in vivo experimental methodologies.
(AUC_po × Dose_iv) / (AUC_iv × Dose_po) × 100%, where AUC is the area under the plasma concentration-time curve. Systemic clearance was determined from the IV dose divided by the AUC_iv [3].The workflow for these preclinical studies is summarized in the following diagram.
Integrated workflow for preclinical ADME and efficacy studies of BMS-690514.
The preclinical profile of BMS-690514 provided critical insights that guided its potential clinical development.
BMS-690514 is an oral inhibitor targeting ErbB (EGFR, HER2, HER4) and Vascular Endothelial Growth Factor Receptors (VEGFR 1, 2, 3), developed as a treatment for non-small-cell lung cancer and metastatic breast cancer [1] [2].
After a single 200-mg oral dose administered to humans, BMS-690514 was rapidly absorbed (median T~max~ of 0.5 hours). The absorbed fraction was estimated to be between 50% and 68%. The drug was extensively metabolized, with less than 28% of the administered dose recovered as the parent compound in excreta, indicating a high metabolic clearance [1].
The primary metabolic pathways involve multiple oxidation reactions and direct glucuronidation. The main circulating metabolites identified were [1]:
The study concluded that none of these circulating metabolites are expected to contribute significantly to the drug's pharmacological activity [1].
The table below summarizes the recovery of drug-related radioactivity after oral administration of [(14)C]BMS-690514 [1].
| Matrix | Mean Recovery (% of Administered Dose) |
|---|---|
| Feces | ~50% |
| Urine | ~34% |
| Bile (collected from a subset of subjects) | ~16% |
| Total Recovery | ~84-100% |
The parent drug, BMS-690514, accounted for ≤7.9% of the total plasma radioactivity (as measured by AUC), confirming that the majority of the circulating material was composed of metabolites [1].
The following details the key methodological aspects from the clinical study [1]:
The following diagram illustrates the primary metabolic fate and excretion routes of BMS-690514 in humans, based on the study data.
Overview of BMS-690514 metabolism and excretion in humans.
The table below summarizes the available information on this compound and its relation to the investigational drug BMS-690514.
| Attribute | This compound | BMS-690514 (Related Compound) |
|---|---|---|
| Drug Type | Pyrrolotriazine-based small molecule [1] | Pyrrolotriazine-based small molecule [2] |
| Mechanism of Action | Pan-inhibitor of receptor tyrosine kinases; binds to HER1, HER2, and VEGFR-2 [1] | Oral inhibitor of EGFR/HER1, HER2, HER4, and VEGFR-1, -2, -3 [3] |
| Primary Target | HER1 (EGFR), HER2, VEGFR-2 [1] | EGFR, VEGFR-1/-2/-3, HER2, HER4 [3] |
| Indication | Potential antineoplastic activity [1] | Investigated for advanced solid tumours, NSCLC, and breast cancer [3] [2] |
| Development Status | No data from search results | Phase I-IIa clinical trials completed [3] |
| Key Quantitative Data | No quantitative data available | MTD: 200 mg daily [3]. Disease control rate: 43.3% (erlotinib-naïve NSCLC), 22.6% (erlotinib-resistant NSCLC) [3] |
Since information on this compound is sparse, the data for BMS-690514 from a Phase I-IIa clinical trial provides insight into this class of drugs [3].
The multi-targeted mechanism of these compounds simultaneously inhibits pathways critical for tumour growth (via EGFR/HER) and vascularisation (via VEGFR). The following diagram illustrates the core signaling pathways that this compound and BMS-690514 are designed to inhibit.
Core signaling pathways inhibited by this compound and BMS-690514
The publicly available information on this compound is very limited. To conduct a more in-depth investigation, consider these approaches:
The efficacy of BMS-690514 was established through a series of preclinical experiments. The key findings and the experimental models used are summarized below.
| Experimental Model/Assay | Key Finding/Activity |
|---|---|
| Biochemical & Cellular Assays | Potent inhibition of EGFR, HER2, HER4, and VEGFR kinases; inhibition of tumor cell proliferation and receptor signaling [1]. |
| Xenograft Models | Demonstrated dose-dependent antitumor activity in multiple human tumor xenograft models implanted in mice [1]. |
| Matrigel Plug Assay | Showed suppression of blood vessel formation, confirming anti-angiogenic activity [1]. |
| Dynamic Contrast-Enhanced MRI | Measured a reduction in tumor blood flow following treatment, indicating direct effects on tumor vasculature [1]. |
For researchers seeking to replicate or understand the validation methods, here are the protocols for key experiments cited in the primary study [1].
Proliferation and Signaling Inhibition in Tumor Cells
In Vivo Antitumor Efficacy in Xenograft Models
Anti-angiogenic Activity Assessment
BMS-690514 acts on two fronts: within the tumor cell and on the endothelial cells of blood vessels. The following diagram illustrates the core signaling pathways it inhibits.
BMS-690514 inhibits HER family signaling in tumor cells and VEGF receptor signaling in endothelial cells, disrupting both tumor growth and angiogenesis.
While BMS-690514 represents a rational multi-targeting approach, the field of anti-angiogenic therapy continues to evolve. Key insights include:
Cell proliferation assays can be categorized into four main types based on what they measure [1]. The table below summarizes these methods to help you select the most appropriate one for your research on BMS-690154.
| Method Category | Principle of Detection | Key Assays & Reagents | Detection Platform | Key Considerations |
|---|---|---|---|---|
| Metabolic Activity [1] [2] | Measures activity of cellular enzymes (e.g., mitochondrial dehydrogenases) in viable cells. | WST-1 [3] [2], MTT, MTS [4], XTT, Alamar Blue [1] | Microplate reader (Absorbance/Fluorescence) | Fast, convenient; signal reflects cell metabolism and number. |
| DNA Synthesis [1] [5] [6] | Detects incorporation of nucleosides into newly synthesized DNA during S-phase. | BrdU [5], EdU [6], 3H-thymidine [7] | Flow cytometry, imaging, microplate reader, scintillation counter | Direct measure of proliferation; requires DNA denaturation (BrdU) or click chemistry (EdU). |
| Generational Tracking [8] [6] | Tracks dye dilution across cell divisions. | CellTrace Violet [8], CFSE [6] | Flow cytometry | Reveals division history of individual cells; enables multiplexing. |
| ATP Concentration [1] | Quantifies ATP levels, which correlate with the number of viable cells. | Luminescent assays (luciferase/luciferin) | Microplate reader (Luminescence) | Highly sensitive; suitable for high-throughput screening. |
Here are step-by-step protocols for three commonly used assays you can adapt for testing this compound.
This colorimetric assay is ideal for measuring population-level proliferation or cytotoxicity [3] [2]. The workflow is straightforward, as shown below.
This immunoassay specifically detects cells actively replicating their DNA [5].
Detailed Steps [5]:
This assay allows you to track multiple cell divisions and phenotype the proliferating cells [8].
Detailed Steps [8]:
When applying these protocols to test this compound, consider the following points to ensure robust and interpretable results.
BMS-690154 is a known inhibitor targeting the vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) pathways, playing a role in cancer therapy research [1]. A fundamental step in in vitro assays is preparing a concentrated stock solution in dimethyl sulfoxide (DMSO). This document outlines a standardized protocol for the preparation and quality control of a this compound DMSO stock solution, ensuring reproducibility and reliability in experimental results.
3.1. The Role of DMSO and Purity DMSO is a highly polar aprotic solvent with exceptional properties for dissolving polar and non-polar compounds. Its ability to penetrate biological membranes makes it ideal for creating stock solutions for cell-based assays. The purity of DMSO is critical. Hygroscopic DMSO readily absorbs water from the atmosphere, which can affect compound solubility and stability over time. Always use a sealed, fresh bottle of high-purity, sterile DMSO (≥99.9%) and aliquot it to minimize repeated exposure to air [2].
3.2. Determining Solubility in the Absence of Data Without specific data for this compound, a systematic approach is required. The general principle of "like dissolves like" applies; polar solutes tend to dissolve well in polar solvents like DMSO [3] [4]. As a drug-like organic molecule, this compound is expected to have good solubility in DMSO.
A standard method is to begin with a target concentration (e.g., 10-50 mM) and proceed with a small-scale solubility test. The following workflow diagrams the recommended process for both determining solubility and preparing the master stock.
Diagram 1: Workflow for solubility assessment and stock preparation planning.
4.1. Step-by-Step Stock Solution Preparation
4.2. Preparation Table
The table below outlines the calculations for preparing different final volumes of a 10 mM stock solution, assuming a molecular weight for this compound of 547.98 g/mol (verify with your Certificate of Analysis).
| Target Concentration | Molecular Weight (g/mol) | Mass for 1 mL stock (mg) | Mass for 5 mL stock (mg) | Mass for 10 mL stock (mg) |
|---|---|---|---|---|
| 10 mM | 547.98 | 5.48 mg | 27.40 mg | 54.80 mg |
When using the DMSO stock in cell-based assays, it is vital to keep the final DMSO concentration low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (DMSO alone at the same final concentration) in your experimental design.
This compound acts on key signaling pathways. The diagram below illustrates its primary targets and the core workflow for testing its biological activity.
Diagram 2: this compound mechanism and experimental application logic.
This compound is a potent VEGF receptor inhibitor with additional activity against the EGF receptor/HER2 pathway, representing a promising targeted therapeutic agent for various cancer types. The compound's mechanism involves simultaneous inhibition of both angiogenesis and tumor cell proliferation pathways, making it particularly valuable for cancers driven by these signaling networks. For researchers and drug development professionals, establishing robust sensitivity testing protocols is essential for understanding its efficacy across diverse cellular contexts and identifying predictive biomarkers for patient stratification. These application notes provide comprehensive methodologies for evaluating this compound sensitivity across cancer cell line panels, incorporating both established techniques and emerging technologies to ensure accurate, reproducible results that can effectively guide preclinical development decisions.
The significance of standardized sensitivity testing extends beyond basic efficacy assessment, enabling the identification of mechanism-based biomarkers and pathway activity signatures that correlate with drug response. As precision medicine advances, the ability to predict individual tumor sensitivity to targeted agents like this compound becomes increasingly valuable for clinical translation. The protocols outlined herein integrate traditional cell viability assessment with modern multiplexed screening approaches and computational prediction tools, providing a comprehensive framework for characterizing this compound's antitumor activity and understanding its molecular determinants of efficacy across diverse cellular contexts.
Cell viability assays form the cornerstone of drug sensitivity testing, providing quantitative measurements of compound efficacy through various metabolic and enzymatic endpoints:
MTT Tetrazolium Reduction Assay: This colorimetric method measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells. The assay is performed in 96-well plates, with absorbance measured at 570nm after formazan solubilization. However, researchers should note that this assay has documented artifacts, including density-dependent IC50 variations and potential formazan crystallization issues that can impact accuracy [1].
ATP-based Luminescent Assays (CellTiter-Glo): Recognized as the gold standard for sensitivity, this bioluminescent method quantifies intracellular ATP levels as a direct indicator of metabolically active cells. The assay generates a luminescent signal proportional to ATP concentration through a luciferase reaction, providing excellent sensitivity and a broad dynamic range. Unlike MTT, this approach doesn't require solubilization steps and is amenable to automation [2].
Real-time Viability Monitoring (RealTime-Glo): This innovative approach allows continuous monitoring of cell viability over time without lysing cells, enabling dynamic assessment of drug response kinetics and temporal resolution of treatment effects. The non-destructive nature permits multiplexing with other endpoint assays [2].
Membrane Integrity Assays: Methods like the LDH-Glo Cytotoxicity Assay detect lactate dehydrogenase release from cells with compromised membranes, specifically quantifying cytotoxic effects rather than general metabolic inhibition [2].
Table 1: Comparison of Cell Viability Assay Methods
| Assay Type | Detection Method | Key Advantage | Limitations | Optimal Use Cases |
|---|---|---|---|---|
| MTT | Colorimetric (570nm) | Low cost, established | Formazan solubility issues, density artifacts | Initial screening with established cell densities |
| ATP-based | Luminescent | High sensitivity, broad dynamic range | Cell lysis required, cost | High-precision IC50 determination |
| Real-time | Luminescent | Kinetic data, non-destructive | Signal stability, cost | Time-course response studies |
| LDH release | Luminescent | Specific cytotoxicity measurement | Does not measure cytostasis | Differentiating cytostatic vs cytotoxic effects |
Modern cancer drug sensitivity assessment has evolved toward high-throughput multiplexed approaches that enable efficient screening across hundreds of cell line models:
PRISM (Profiling Relative Inhibition Simultaneously in Mixtures) Platform: This innovative approach combines DNA-barcoding technology with next-generation sequencing to enable pooled screening of hundreds of cell lines in a single experiment. Each cell line is tagged with a unique 26-bp DNA barcode, allowing quantitative assessment of relative abundance in mixed pools following drug treatment. The BMS-PRISM variant further incorporates CRISPR/Cas9-mediated gene editing capability for simultaneous genetic and pharmacological interrogation of cancer vulnerabilities [3].
Implementation Workflow: The BMS-PRISM protocol involves: (1) Engineering individual cell lines to express spCas9 and unique barcodes via lentiviral transduction; (2) Validating Cas9 editing efficiency (>85% required for inclusion); (3) Pooling barcoded cell lines at appropriate ratios; (4) Treating pools with this compound across a concentration range; (5) Harvesting genomic DNA and amplifying barcode regions; (6) Quantifying barcode abundance via NGS; (7) Normalizing data using internal reference cell lines [3].
Quality Control Considerations: Successful implementation requires rigorous validation of barcode representation linearity (demonstrated over 10,000-fold abundance range) and careful adjustment for compound effects on reference cell lines. The platform has shown strong correlation with traditional individual cell line screening (r = 0.709 for IC50 values) while dramatically increasing throughput [3].
Deep learning approaches have emerged as powerful tools for predicting drug sensitivity based on multi-omics features:
PASO Model Architecture: This recently developed model integrates pathway-based difference features from multi-omics data with drug chemical structure information (SMILES representations) to predict IC50 values. The approach calculates differences in gene expression, mutation, and copy number variation within and outside biological pathways, then combines these with multi-scale drug features extracted via transformer encoders and convolutional networks [4].
Feature Engineering: Instead of using individual gene-level features, PASO computes pathway-level differences using Mann-Whitney U tests for expression data and Chi-square-G tests for mutation and CNV data, incorporating prior knowledge from 619 KEGG_MEDICUS pathway gene sets. This pathway-centric approach enhances biological interpretability and model performance [4].
Attention Mechanisms: The model employs attention networks to learn complex interactions between drug features and omics features, identifying influential pathways and chemical substructures that drive sensitivity predictions. This provides mechanistic insights alongside quantitative IC50 estimates [4].
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines using a standardized viability assay.
Materials:
Procedure:
Cell Preparation and Seeding:
Compound Treatment:
Viability Assessment:
Data Analysis:
Troubleshooting Notes:
Objective: To evaluate this compound sensitivity across hundreds of cancer cell lines simultaneously using the multiplexed PRISM platform.
Materials:
Procedure:
Cell Pool Preparation:
Compound Treatment and Harvest:
Barcode Amplification and Sequencing:
Data Processing and Normalization:
Quality Control Metrics:
Accurate IC50 determination requires careful attention to potential artifacts and validation of assay quality:
Density-Dependent Artifacts: Traditional MTT assays demonstrate significant cell density-dependent IC50 variations, with errors ranging from 300% to as high as 11,000% depending on seeding conditions. This emphasizes the importance of standardizing cell densities and considering alternative methods like limiting dilution assays for precise measurement [1].
Assay Validation Parameters:
Data Normalization Strategies:
Table 2: Troubleshooting Common IC50 Determination Issues
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Shallow dose-response | Insoluble compound, wrong concentration range, rapid compound degradation | Check solubility, widen concentration range, use fresh preparations | Pre-test solubility, include reference compounds, use stable stock solutions |
| High variability between replicates | Uneven seeding, edge effects, contamination | Statistical outlier detection, improve seeding technique, sterile handling | Use automated dispensers, include plate layout randomization, regular contamination testing |
| IC50 shift between experiments | Cell passage differences, density effects, assay condition variations | Standardize passage range, optimize density, control environmental factors | Use low-passage cells, pre-determine optimal density, monitor CO₂/temperature |
| Poor curve fitting | Insufficient data points, incorrect model selection, high variability | Increase concentration points, try different models, improve assay precision | Include 10+ concentrations, test model assumptions, optimize assay conditions |
Advanced analysis extends beyond IC50 determination to identify mechanistic biomarkers and response predictors:
Pathway Activity Profiling: Utilizing signaling circuit activation probabilities derived from gene expression data provides mechanism-based biomarkers for drug sensitivity prediction. This approach recodes gene expression values into pathway activity statuses that more directly reflect functional biological processes affected by this compound [5].
Multi-Omics Integration: Combining genomic, transcriptomic, and proteomic features enhances prediction accuracy and biological interpretability. The PASO model demonstrates that pathway-based difference features outperform gene-level features for predicting drug sensitivity, highlighting the importance of biological context in response prediction [4].
Response Correlates Analysis: Identification of genetic features (mutations, copy number alterations), pathway activities (VEGF, EGF, HER2 signaling), and expression markers associated with this compound sensitivity enables development of predictive signatures for patient stratification.
Comprehensive mechanism studies elucidate the molecular determinants of this compound sensitivity and resistance:
Signaling Pathway Analysis: Assessment of phosphoprotein levels (pAkt, pERK, pSTAT) and downstream effectors following this compound treatment reveals pathway inhibition dynamics and compensatory mechanisms. The correlation between pAkt and p62 expression levels with cisplatin resistance in ovarian cancer models demonstrates the value of signaling analysis for understanding chemoresistance mechanisms [1].
Combination Synergy Screening: Systematic evaluation of this compound combined with other targeted agents or chemotherapeutics identifies synergistic interactions. Matrix screening approaches across concentration ranges with analysis using Bliss independence or Loewe additivity models can prioritize promising combinations for further development.
Time-Dependent Response Profiling: Monitoring molecular and phenotypic responses over time (0-72 hours) following this compound exposure captures adaptive responses and delayed effects that may inform scheduling considerations in clinical development.
Predictive biomarker identification enables precision medicine applications for this compound:
Genetic Feature Association: Correlation of sensitivity data with genomic features (mutations, copy number alterations, gene fusions) across cell line panels identifies potential predictive biomarkers. For example, the association between EGFR mutation status and sensitivity to EGFR inhibitors demonstrates the power of this approach [3].
Expression Signatures: Development of gene expression signatures predictive of this compound response using machine learning approaches applied to transcriptomic data from sensitive and resistant models.
Functional Biomarkers: Assessment of dynamic pathway modulation as potential pharmacodynamic biomarkers, including evaluation of VEGF and EGF pathway inhibition readouts in response to treatment.
Choosing appropriate screening methodologies depends on research goals, resources, and desired throughput:
Low-Throughput Mechanistic Studies: Traditional individual cell line testing with detailed time-course and molecular profiling provides depth of mechanistic insight but limits the number of conditions that can be evaluated.
Intermediate-Throughput Screening: Focused panels of 20-50 cell lines enable balanced assessment across multiple cancer types or genetic backgrounds while allowing replicate testing and method validation.
High-Throughput Discovery: Multiplexed PRISM screening supports profiling across hundreds of cell lines in a single experiment, maximizing efficiency for comprehensive sensitivity mapping but requiring specialized reagents and computational infrastructure.
Innovative approaches continue to enhance the precision and efficiency of cancer cell line sensitivity testing:
Single-Cell Resolution Methods: Technologies like scDEAL leverage single-cell RNA sequencing to predict drug responses at cellular resolution, capturing heterogeneity within cell populations and identifying rare resistant subpopulations [4].
CRISPR Functional Genomics: Integration of CRISPR-based gene knockout or activation screening with drug sensitivity profiling enables systematic identification of genetic modifiers of this compound response, uncovering resistance mechanisms and potential combination targets.
3D Culture Models: Advancement toward spheroid and organoid screening platforms better recapitulates tumor microenvironmental contexts and may provide more clinically predictive sensitivity data.
Live-Cell Kinetic Monitoring: Continuous viability assessment through real-time assays provides rich kinetic data on drug response dynamics, capturing delayed effects and heterogeneous response patterns within cell populations.
Diagram Title: PRISM Multiplexed Screening Workflow
Diagram Title: Mechanism-Based Biomarker Discovery Pipeline
These application notes and protocols provide a comprehensive framework for evaluating this compound sensitivity across cancer cell line models, incorporating both established methodologies and cutting-edge technologies. The standardized approaches ensure reproducible IC50 determination while addressing common artifacts and variability sources. Integration of high-throughput multiplexed screening with computational prediction models and mechanistic biomarker identification creates a powerful platform for understanding this compound's antitumor activity and advancing its development as a targeted therapeutic agent. As precision medicine continues to evolve, these methodologies will enable increasingly sophisticated patient stratification strategies and combination therapy approaches based on functional assessment of tumor vulnerabilities.
BMS-690514 is a potent pyrrolotriazine-based inhibitor targeting key receptor tyrosine kinases implicated in tumor growth and angiogenesis [1]. It primarily inhibits:
This dual targeting strategy makes it a compelling candidate for evaluating efficacy in xenograft models of aggressive cancers.
Include the following control and experimental groups (n=6-10 mice/group):
Track antitumor activity through multiple parameters:
| Analysis Type | Key Metrics | Method/Tools |
|---|---|---|
| Tumor Growth Inhibition | Tumor volume, % T/C (Treated/Control), Tumor Growth Delay [3] | Caliper measurements |
| Metastatic Assessment | Number and size of metastatic foci [3] [4] | In vivo imaging (e.g., luciferase) |
| Biomarker & Signaling | p-EGFR, p-ERK, p-AKT, CD31 (angiogenesis) [5] [7] | Western Blot, IHC |
| Toxicity Monitoring | Body weight change, Drug-Related Deaths (DRD) [3] | Daily observation |
This diagram illustrates the primary signaling pathways targeted by BMS-690514.
This diagram outlines the key steps for establishing and analyzing an orthotopic PDX model.
Stability studies are a critical component of drug development, ensuring that a drug substance retains its physical, chemical, therapeutic, and microbiological attributes throughout its shelf life [1]. The primary goal is to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light, thereby ensuring patient safety and product efficacy [2]. These studies are mandatory for product registration and commercialization, providing the data necessary to assign appropriate shelf-life and storage conditions [2].
The International Council for Harmonisation (ICH) has established a global stability testing strategy based on climatic zones. This ensures that pharmaceutical products remain stable and effective in diverse markets by simulating the environmental conditions they will encounter [1] [2]. The selection of storage conditions is primarily determined by the climatic zone(s) in which the product will be marketed.
Table 1: ICH Climatic Zones and Corresponding Long-Term Stability Storage Conditions [2]
| Climatic Zone | Type of Climate | Long-Term Testing Conditions |
|---|---|---|
| Zone I | Temperate | 21°C ± 2°C / 45% RH ± 5% RH |
| Zone II | Mediterranean/Subtropical | 25°C ± 2°C / 60% RH ± 5% RH |
| Zone III | Hot, Dry | 30°C ± 2°C / 35% RH ± 5% RH |
| Zone IVa | Hot Humid/Tropical | 30°C ± 2°C / 65% RH ± 5% RH |
| Zone IVb | Hot/Higher Humidity | 30°C ± 2°C / 75% RH ± 5% RH |
For a global drug substance development program, the long-term storage condition of 25°C ± 2°C / 60% RH ± 5% RH (Zone II) is most commonly adopted as the primary condition [1] [2].
A comprehensive stability program incorporates several types of studies to fully understand the drug substance's stability profile under various scenarios.
The workflow below illustrates the decision-making process for a standard stability study program.
When designing the stability protocol for a drug substance like BMS-690154, the following parameters must be defined.
Table 2: Key Parameters for a Stability Study Protocol
| Parameter Category | Specific Requirements & Tests |
|---|---|
| Storage Conditions | Long-term, Intermediate, Accelerated (as per Tables 1 & 3). |
| Time Points | 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated. |
| Physical & Chemical Tests | Appearance (color, state), Assay/Potency, Related Substances (Impurities), Degradation Products, Water Content, pH (for solutions). |
| Microbiological Tests | For non-aqueous solid dosages with water activity (aw) < 0.65, microbial limit testing on stability may be of little value as the conditions do not support growth [3]. |
| Packaging | The drug substance should be stored in a container that simulates the proposed market packaging, evaluating its interaction and protective properties [1]. |
Stability data is used to establish a retest period for the drug substance. The following table summarizes the standard ICH conditions for a comprehensive stability program.
Table 3: Summary of Standard ICH Stability Storage Conditions [1] [2]
| Study Type | Storage Condition | Minimum Data Duration at Submission | Primary Objective |
|---|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | Establish shelf life and retest period. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Link long-term and accelerated data. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | Evaluate short-term stability and degradation pathways. |
The relationship between the different storage conditions and their role in shelf-life determination is visualized in the following conceptual diagram.
Adherence to ICH stability guidelines is non-negotiable for the successful development and regulatory approval of any new drug substance. While the specific stability profile of this compound would be determined empirically, the framework outlined in this application note provides a robust and compliant protocol. The data generated from these studies ensures that the drug substance maintains its quality, safety, and efficacy from the point of manufacture through to patient use, ultimately protecting public health.
This compound is a pyrrolotriazine-based compound known as a pan-HER/VEGFR2 receptor tyrosine kinase inhibitor with potential antineoplastic activity [1]. The table below summarizes its key properties:
| Property | Description |
|---|---|
| Primary Targets | Human Epidermal Growth Factor Receptors 1 & 2 (HER1/EGFR, HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [1] |
| Primary Mechanism | Inhibition of receptor tyrosine kinases, leading to inhibition of tumor cell proliferation, angiogenesis, and induction of tumor cell death [1] |
| Relevance to Metabolite ID | Understanding the metabolic fate of the parent drug is crucial for evaluating efficacy and safety [2]. |
While specific data for this compound is limited, general principles for LC-MS-based metabolite identification are well-established. The following workflow is adapted from a typical metabolomics study and can be applied to drug metabolite analysis [3].
For a successful metabolite identification study, careful attention must be paid to each step of the experimental process.
| Aspect | Key Considerations for Metabolite ID |
|---|---|
| Sample Preparation | Use consistent handling; immediate storage at -80°C; minimize freeze-thaw cycles; use quenching methods for cells [3]. |
| Chromatography | Use of UHPLC for better resolution; complementary column chemistries (e.g., Reversed Phase for non-polar, HILIC for polar metabolites) for wider coverage [4] [5]. |
| Mass Spectrometry | High-Resolution Accurate Mass (HRAM) systems (e.g., Orbitrap, TOF) for empirical formula determination [3] [4]. Data-Dependent Acquisition (DDA) or Targeted MS/MS for fragmentation data [5]. |
| Fragmentation Techniques | Use of complementary techniques:
To obtain the specific application notes and quantitative data you require, I suggest the following approaches:
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BMS-690514 is a potent, reversible, oral tyrosine kinase inhibitor that simultaneously targets key receptors involved in tumour growth and vascularisation [1]. It primarily inhibits the Epidermal Growth Factor Receptor (EGFR/HER1), HER2, and HER4 from the ErbB family, and Vascular Endothelial Growth Factor Receptors (VEGFRs) 1-3 [1] [2] [3].
The following diagram illustrates the signalling pathways inhibited by BMS-690514 and their role in driving tumour progression.
This multi-targeted action inhibits tumour cell proliferation and angiogenesis, diminishing both tumour proliferation and migration [4].
Preclinical and clinical studies have demonstrated the anti-tumour activity of BMS-690514 across various models, including those resistant to other EGFR inhibitors like erlotinib.
The table below summarizes critical parameters from published in vivo experiments that form the basis of a tumour growth inhibition assay protocol.
| Parameter | Details from Literature |
|---|---|
| Compound | BMS-690514 [2] |
| Vehicle | 40% 1,2-propanediol + 10% Tween 80 in saline [2] |
| In Vivo Model | Female athymic nude mice (6-8 weeks old) [2] |
| Cell Lines | NSCLC lines (e.g., A549, H1975, H1299) [2] |
| Dosing | 30 mg/kg/day, administered orally (by gavage) [2] |
| Dosing Schedule | Once daily for 5 days [2] |
| Treatment Initiation | When tumour volume reaches 75–150 mm³ [2] |
| Primary Endpoint | Tumour volume measurement over time to assess growth inhibition [2] |
Based on the gathered data, here are key points to consider when designing your experiments:
For researchers aiming to pre-screen BMS-690154 in combinations, a data-driven, multi-task learning approach has shown state-of-the-art performance. The following workflow, inspired by the MTLSynergy model, integrates key prediction tasks to efficiently identify promising combinations [1].
The predictive accuracy of computational models hinges on the quality and structure of the input data. The following table summarizes the essential data requirements, drawing from standardized practices in the field [1] [2].
| Parameter | Specification & Description | Source/Handling |
|---|---|---|
| Drug Features | Morgan Fingerprints & Molecular Descriptors: Represent the chemical structure and physicochemical properties of this compound and its partner drugs. | Calculate from drug SMILES strings using the RDKit toolkit [1]. |
| Cell Line Features | RNA-Seq TPM Data: Gene expression profiles of cancer cell lines used to model the biological context. | Utilize publicly available datasets (e.g., from CCLE or DepMap). Feature reduction via autoencoder is recommended [1]. |
| Synergy Data (Training) | Loewe Additivity-based Scores: Quantitative synergy scores calculated from dose-response matrices. A score >30 is often used as a threshold for strong synergy [1]. | Use publicly available datasets like O'Neil (22,737 samples) or DrugComb for model training and validation [1]. |
| Sensitivity Data (Training) | Relative Inhibition (RI) Values: A robust metric for monotherapy drug sensitivity. A threshold of RI=50 can be used for sensitive/resistant classification [1]. | Sourced from the DrugComb portal, which aggregates sensitivity data for drugs across cell lines [1]. |
Once computational predictions are made, top-ranking this compound combinations require validation in a wet-lab setting. This protocol outlines a standardized in vitro approach.
Step-by-Step Methodology:
While specific data on this compound is not publicly available, the established computational and experimental frameworks detailed here provide a robust pathway for its evaluation in combination therapies. By first leveraging multi-task learning models like MTLSynergy for in-silico pre-screening and then validating hits through rigorous in vitro dose-response matrices, researchers can systematically and efficiently identify the most promising synergistic combinations for further development.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that regulates cell growth, proliferation, and differentiation [1]. Upon ligand binding (e.g., EGF), EGFR undergoes dimerization and autophosphorylation on specific tyrosine residues (such as Tyr1068) in its intracellular domain [1] [2]. These phosphorylated residues serve as docking sites for adaptor proteins (like Grb2 and Shc) and initiate downstream signaling cascades, including the key Ras-Raf-MEK-ERK/MAPK pathway [3] [1].
BMS-690154 is known as an EGFR kinase inhibitor. It likely functions by binding to the intracellular tyrosine kinase domain of EGFR, preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition can be measured by a reduction in phosphorylated EGFR (p-EGFR) levels in Western blot analysis.
The diagram below illustrates this core signaling pathway and the postulated point of inhibition for this compound.
This protocol synthesizes general Western blot procedures [4] with specific considerations for analyzing EGFR phosphorylation and the use of kinase inhibitors like this compound.
Cell Culture and Treatment:
Cell Lysis and Protein Quantification:
Sample Preparation:
SDS-PAGE:
Protein Transfer:
Blocking:
Antibody Incubation:
Detection:
Normalization (Critical for Quantitation):
The table below outlines the expected Western blot outcomes for a typical dose-response experiment with this compound.
| This compound Concentration | EGF Stimulation | Expected p-EGFR (Tyr1068) Signal | Expected Total EGFR Signal | Interpretation |
|---|---|---|---|---|
| 0 nM (Vehicle) | No | Low/Undetectable | Unchanged | Baseline phosphorylation level. |
| 0 nM (Vehicle) | Yes (e.g., 200 ng/mL) | Strong | Unchanged | Positive control for maximum EGFR activation [5]. |
| Low (e.g., 10 nM) | Yes | Moderate Reduction | Unchanged | Partial inhibition of EGFR kinase activity. |
| High (e.g., 1000 nM) | Yes | Strong Reduction / Absent | Unchanged | Potent inhibition of EGFR kinase activity. |
Key Analysis:
The following diagram summarizes the entire experimental workflow from cell culture to data analysis.
1. Introduction Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in development, wound healing, and numerous pathologies, including cancer and rheumatoid arthritis [1] [2]. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is the principal mediator of pathological angiogenesis, making it a prime target for therapeutic intervention [3] [1]. This application note provides detailed protocols for a multi-modal approach to assess the efficacy of anti-angiogenic compounds, such as kinase inhibitors targeting the VEGF pathway, using standardized in vitro and in vivo models.
2. Key Angiogenic Signaling Pathways Anti-angiogenic agents often target key signaling pathways that drive endothelial cell function. The table below summarizes the primary pathways and their roles.
| Pathway Name | Key Components | Role in Angiogenesis |
|---|---|---|
| VEGF Signaling | VEGF-A, VEGFR2, PLCγ, Erk1/2 [1] | Principal mediator; promotes EC survival, proliferation, permeability, and migration [3] [1]. |
| PI3K/p70 S6K | PI3K, Akt, p70 S6 kinase [2] | Controls protein synthesis critical for EC proliferation and cell cycle progression [2]. |
| Notch Signaling | Notch receptors, ligands (e.g., Dll4) [1] | Works with VEGF to specify tip and stalk cell identity, regulating sprouting and branching [1]. |
| Angiopoietin/Tie2 | Ang-1, Ang-2, Tie2 receptor [4] | Regulates vessel stabilization and maturation; Ang-2 promotes vessel destabilization [4]. |
The following diagram illustrates the core VEGF signaling pathway, a common target for anti-angiogenic drugs.
3. Experimental Models & Protocols
3.1. In Vitro Endothelial Tube Formation Assay This assay quantifies the ability of endothelial cells to form capillary-like tubular networks on a basement membrane matrix, mimicking the final stages of angiogenesis [5] [6].
Quantitative Analysis: The following quantitative measures can be derived from the images, with advanced graph-based methods offering superior insight [7]. | Analysis Method | Key Metrics | Interpretation | | :--- | :--- | :--- | | Traditional Morphometry | Total tubule length, Number of meshes, Number of junctions [7] [6] | Measures gross morphology. | | Graph-Theoretic Analysis | Average node degree, Clustering coefficient, Global efficiency, Tortuosity, Connectivity Index [7] | Quantifies network topology, complexity, and quality. |
3.2. In Vivo Cornea Micropocket Assay This assay visualizes and quantifies angiogenic sprouting towards a controlled stimulus in a normally avascular tissue [4].
4. Troubleshooting and Technical Notes
5. Conclusion A combination of in vitro and in vivo models, as described herein, provides a robust framework for evaluating the potency and efficacy of anti-angiogenic compounds. The integration of advanced quantitative image analysis, particularly graph-theoretic methods, moves beyond simple morphology to capture the functional topology of vascular networks, offering deeper insights for drug development.
BMS-690514 is a reversible oral inhibitor targeting human epidermal growth factor receptors (HER/EGFR) and vascular endothelial growth factor receptors (VEGFR). This small molecule therapeutic agent has been investigated in clinical trials for treating advanced solid tumors, demonstrating antitumor and antiangiogenic activities through simultaneous inhibition of key signaling pathways involved in tumor growth and metastasis [1] [2]. Understanding its pharmacokinetic profile, particularly plasma concentration measurement, is essential for dose optimization and efficacy assessment.
Key characteristics of BMS-690514 include its moderate permeability in Caco-2 cells with potential as a P-glycoprotein substrate, metabolism primarily via CYP2D6 and CYP3A4 enzymes, and additional clearance through direct glucuronidation. The compound demonstrates ability to cross the blood-brain barrier with approximately 1:1 brain-to-plasma distribution [1]. These properties significantly influence its plasma concentration measurements and interpretation in clinical settings.
Preclinical studies across multiple species provide foundational data guiding plasma concentration monitoring in human trials:
Table 1: Preclinical Pharmacokinetic Parameters of BMS-690514
| Species | Oral Bioavailability (%) | Primary Metabolic Pathways | Brain-to-Plasma Ratio | Projected Human Efficacy |
|---|---|---|---|---|
| Mouse | 78% | Oxidation, Glucuronidation | ~1.0 | 100-200 mg QD dose |
| Rat | ~100% | Oxidation, Glucuronidation | ~1.0 | 100-200 mg QD dose |
| Monkey | 8% | Oxidation, Glucuronidation | ~1.0 | 100-200 mg QD dose |
| Dog | 29% | Oxidation, Glucuronidation | ~1.0 | 100-200 mg QD dose |
The significant variation in oral bioavailability across species, particularly the low exposure in monkeys, was attributed to high systemic clearance consistent with predictions from in vitro monkey liver microsomes [1]. Integration of these preclinical data projected human pharmacokinetics and efficacious doses in the range of 100-200 mg administered once daily.
Phase I clinical trials established the safety profile, maximum tolerated dose, and pharmacokinetic parameters of BMS-690514 in humans:
Table 2: Clinical Pharmacokinetic Parameters from Phase I Trials
| Parameter | Value | Clinical Context |
|---|---|---|
| Maximum Tolerated Dose (MTD) | 150 mg/day | Intercalated with paclitaxel/carboplatin |
| Dose-Limiting Toxicities | Grade 3 diarrhea, Grade 3 thrombosis | Dose-dependent |
| Common Adverse Events | Diarrhea (97%), acneiform rash (60%), fatigue (43%) | Generally manageable |
| Drug Administration | Days 4-19 in 21-day cycles | Intercalated with chemotherapy |
| Antitumor Activity | 12 partial responses, 12 stable diseases | Out of 32 evaluable patients |
The intercalated dosing regimen (Days 4-19 of 21-day cycles) with fixed doses of paclitaxel (200 mg/m²) and carboplatin (AUC 6 mg/mL·min) demonstrated that sequential intermittent administration of chemotherapy did not significantly affect BMS-690514 pharmacokinetics [2] [3]. This dosing strategy achieved pharmacodynamic separation while maintaining antitumor activity across various solid tumor types.
Robust measurement of BMS-690514 plasma concentrations requires rigorous analytical method validation following established guidelines:
Table 3: Analytical Method Validation Parameters and Acceptance Criteria
| Parameter | Experimental Design | Acceptance Criteria |
|---|---|---|
| Accuracy | Prepare samples at 80%, 100%, 120% of target concentration in triplicate | Recovery: 98-102% |
| Precision | Five replicate injections of standard solution | %RSD ≤ 2.0% |
| Specificity | Inject diluent blank, system suitability, standard, and test samples | No interference from diluent; peak purity index > threshold |
| Linearity | Prepare standards from 50-150% of target concentration (6 levels) | Correlation coefficient ≥0.999; y-intercept ±3% |
| Range | 50-150% of target concentration | Precision and accuracy maintained throughout |
| Robustness | Deliberate variations in method parameters | System suitability maintained |
Blood sample collection for BMS-690514 monitoring follows standardized procedures:
Based on similar persistent organic compound analyses:
BMS-690514 targets critical cellular signaling pathways involved in tumor progression:
The simultaneous inhibition of EGFR/HER and VEGFR signaling pathways represents a unique therapeutic approach, targeting both tumor cell proliferation and angiogenesis within the tumor microenvironment [2] [3]. This mechanism underlies the compound's antitumor efficacy observed in phase I trials.
Understanding partitioning between blood components is essential for accurate pharmacokinetic interpretation:
A convenient method for determining blood-plasma concentration ratios uses routine plasma collection with minimal additional processing:
Based on similar organic compound analyses, distribution coefficients for plasma to whole blood concentrations typically range from:
For researchers and clinicians implementing BMS-690514 therapeutic monitoring:
The analytical methods and protocols described provide a comprehensive framework for monitoring BMS-690514 plasma concentrations in drug development. The validated GC/MS methodology, combined with appropriate sample handling procedures, ensures reliable quantification essential for dose optimization and pharmacokinetic-pharmacodynamic correlations. The established therapeutic range and monitoring recommendations support the clinical development of this multitargeted kinase inhibitor across various solid malignancies.
This compound is a pyrrolotriazine-based compound functioning as a pan-inhibitor of receptor tyrosine kinases with demonstrated antineoplastic activity. This targeted therapeutic agent specifically binds to human epidermal growth factor receptors (HER1, HER2) and vascular endothelial growth factor receptor 2 (VEGFR-2), all of which are frequently overexpressed in various tumor types [1]. The therapeutic potential of this compound stems from its ability to simultaneously inhibit multiple signaling pathways involved in tumor cell proliferation and angiogenesis, ultimately leading to tumor cell death [1]. Understanding the tissue distribution profile of this compound is paramount for optimizing its therapeutic efficacy while minimizing off-target effects, as the concentration of a drug in tissue is directly related to its pharmacological effect [2].
Tissue distribution studies play a vital role in drug development programs by providing critical information about a drug's biodistribution, accumulation, and potential site-specific toxicity. These studies help researchers understand the relationship between distribution patterns and pharmacological effects, guide formulation design, improve drug efficacy, and reduce toxicity [2]. For this compound, which targets specific receptors commonly overexpressed in tumors, tissue distribution data is particularly valuable for verifying that the compound effectively reaches its intended molecular targets in sufficient concentrations to exert the desired therapeutic effect. Current interest in tissue distribution studies stems from the limited predictive capacity of plasma drug levels for tissue concentrations and pharmacological response, as well as methodological limitations involved in human tissue sampling [3].
Quantitative Assessment: Precisely determine the concentration-time profiles of this compound and its potential metabolites in various tissues, with particular emphasis on target tissues expressing HER1, HER2, and VEGFR-2 receptors [2] [4]. This quantitative assessment is crucial for establishing correlation between tissue exposure and pharmacological effects.
Tissue Localization: Identify and quantify drug accumulation in both target (tumor tissues with receptor overexpression) and non-target tissues to predict potential efficacy and toxicity concerns [2]. This includes assessment of the drug's ability to penetrate physiological barriers such as the blood-brain barrier, which could influence its application for central nervous system malignancies [4].
PK-PD Correlation: Establish meaningful correlations between tissue concentrations and observed pharmacological effects or toxicity manifestations, enabling more accurate prediction of therapeutic outcomes [3]. This objective addresses the limitation of relying solely on plasma pharmacokinetic data to anticipate drug effects at tissue sites.
The tissue distribution assessment for this compound employs a comprehensive multimodal approach that integrates several methodological strategies to overcome individual technique limitations and provide a complete distribution profile:
Combined Methodologies: Utilize both conventional tissue dissection with LC-MS/MS analysis and advanced imaging techniques like quantitative whole-body autoradiography (QWBA) to obtain complementary data on drug distribution [2] [5]. This combined approach provides both quantitative concentration data and spatial distribution information within tissues.
Radiolabeling Strategy: Employ 14C-radiolabeled this compound to enable sensitive tracking of the compound and its metabolites through various tissues, facilitating comprehensive mass balance assessments and identification of distribution patterns that might be missed with non-radiolabeled approaches [2] [4]. The radiolabeling approach is particularly valuable for QWBA studies, where detection sensitivity is crucial.
Temporal Assessment: Conduct distribution studies at multiple time points to capture the dynamic nature of drug distribution, accumulation, and elimination, providing a complete understanding of the kinetic behavior of this compound across tissues [4]. This temporal assessment is essential for identifying potential tissue accumulation concerns.
Table 1: Key Methodological Approaches for this compound Tissue Distribution Studies
| Method Category | Specific Techniques | Key Applications | Advantages |
|---|---|---|---|
| Quantitative Analysis | LC-MS/MS [5], Radioisotope Counting [2] | Precise quantification of drug and metabolites in tissues | High sensitivity and specificity for parent drug and metabolites |
| Spatial Imaging | QWBA [2] [4], Microautoradiography (MARG) [4] | Visualization of drug distribution within tissues and cellular localization | High resolution, full tissue range, maintains spatial relationships |
| Hybrid Techniques | Barcoded EVs and LNPs [6] | Multiplexed tracking of delivery systems | Enables simultaneous comparison of multiple targeting strategies |
Quantitative tissue distribution studies provide critical time-course data on drug distribution and in-situ concentrations in various tissues and organs, offering insights that cannot be derived from plasma pharmacokinetics alone [4]. The fundamental principle behind these studies is that tissue drug concentrations often correlate more directly with pharmacological effects than plasma concentrations, especially when drug distribution is heterogeneous between tissues [2]. For this compound, these studies help verify that the compound reaches its intended molecular targets in sufficient concentrations to inhibit the HER and VEGFR-2 receptors effectively. Traditional investigations have been carried out by conventional methods such as tissue dissection followed by total radioactivity determination or LC-MS/MS analysis [2]. These approaches provide precise quantitative data but may lack comprehensive spatial information within tissues.
The strategic importance of tissue distribution studies in drug development is multifaceted. First, they provide essential information for designing appropriate toxicology and pharmacology experiments and for interpreting the results of these studies [2]. Second, they help identify potential sites of unanticipated organ toxicity that might not be predicted from plasma concentration data alone. Third, for targeted therapies like this compound, distribution studies can validate that the drug delivery approach is effective for reaching the intended site of action. Finally, these studies can inform formulation optimization by identifying distribution limitations that might be overcome through specialized delivery systems [3]. The data generated from these studies therefore plays a crucial role in both efficacy optimization and risk assessment during drug development.
Quantitative Whole-Body Autoradiography (QWBA) represents a revolutionary advancement in drug distribution studies, utilizing fluorescence imaging techniques to provide high-resolution images of radiolabeled drug distribution throughout the entire animal body [2]. The fundamental principle of QWBA involves administering radiolabeled compounds to animals, followed by cryopreservation of the carcass at specific time points after administration. The frozen carcass is then prepared in a solid block embedded with a supporting medium, and thin sections of the entire animal are created using a cryostat [2]. These sections are analyzed to determine precisely where the compound has distributed throughout the body, providing unparalleled comprehensive distribution data.
QWBA offers several distinct advantages over conventional tissue distribution methods. These include high resolution, wide range of substance detection, comprehensive tissue coverage across the full organizational spectrum, complete time span assessment, and precise quantifiability [2]. The technique can be performed alone or in combination with radiolabeled mass balance and plasma pharmacokinetic studies to provide high-resolution quantitative data that characterizes the fundamental absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates [2]. For this compound, QWBA is particularly valuable for identifying potential site-specific accumulation and for verifying tumor penetration, which is critical for its intended antineoplastic activity.
Table 2: Comparison of Tissue Distribution Study Methods for this compound
| Parameter | LC-MS/MS [5] | QWBA [2] | Conventional Tissue Dissection [2] |
|---|---|---|---|
| Sensitivity | 2.4-5000 nM range | High (nanocurie range) | Moderate to High |
| Spatial Resolution | Limited (homogenized tissue) | Excellent (tissue structure maintained) | Limited (whole tissue homogenate) |
| Metabolite Differentiation | Excellent (separates parent drug and metabolites) | Limited (total radioactivity only) | Moderate with LC-MS/MS detection |
| Throughput | Moderate | Low to Moderate | Moderate to High |
| Key Applications | Precise quantification of specific analytes | Comprehensive tissue distribution mapping | Targeted tissue concentration assessment |
Appropriate study design is fundamental for generating reliable and meaningful tissue distribution data for this compound. A standard study investigates the tissue distribution of a [14C]-labeled drug and related material in rats, with animals randomly divided into different groups based on their assigned time point of euthanasia [4]. The experimental design can be adjusted according to specific research purposes, with common modifications including additional animals, custom time points, terminal blood plasma radioactivity quantification, placental transfer studies using pregnant animals, tumor penetration studies, gender effects assessment, and the use of disease models [4]. For this compound, particular attention should be paid to including relevant tumor models that overexpress the target receptors (HER1, HER2, VEGFR-2) to adequately assess target site delivery.
The selection of appropriate animal models is critical for generating predictive tissue distribution data. Commonly used species include rodents (mice, rats, guinea pigs) and non-rodents (dogs, minipigs, non-human primates) [4]. For this compound, the use of disease-specific models such as tumor-bearing mice or xenograft models with documented HER or VEGFR-2 overexpression would provide the most relevant distribution data. The route of administration should reflect the intended clinical application, with intravenous and oral administration being the default options, though intraperitoneal, intramuscular, subcutaneous injections, and IV cannulation can also be employed [4]. The amount of radioactive dose is determined by the PK properties of the parent compound, typically under 100 µCi/kg, with the radiolabeled drug diluted with non-radiolabeled compound to achieve the total targeted dose [4].
The development and validation of a robust LC-MS/MS method is crucial for the precise quantification of this compound and its metabolites in tissue samples. A representative protocol, adapted from methodologies used for similar kinase inhibitors, would involve specific steps for sample preparation, chromatographic separation, and mass spectrometric detection [5]. For tissue processing, the protein precipitation technique with acetonitrile is typically employed, followed by separation using a Biphenyl column with 0.1% formic acid in water and acetonitrile as mobile phases [5]. The analytes are then quantified under positive electrospray ionization (ESI) mode using a multiple reaction monitoring (MRM) approach, which offers superior sensitivity and specificity for target analyte detection.
The method validation for this compound quantification should demonstrate good linearity within an appropriate range (e.g., 2.4-5000.00 nM for similar compounds), with reproducible intra and inter-day accuracy and precision (e.g., 84-98% and <13% respectively) [5]. Other validation parameters include extraction recovery and matrix effect assessment (typically achieving acceptable ranges of 82-105%), and stability studies demonstrating compound integrity under bench-top (91-99%), freeze-thaw (83-110%), and long-term storage conditions (80-106%) [5]. For this compound, special attention should be paid to potential metabolites, particularly those resulting from glucuronidation or other common metabolic pathways for kinase inhibitors, to ensure the method can distinguish the parent compound from its metabolites.
The QWBA protocol provides a comprehensive approach for visualizing the spatial distribution of this compound throughout the entire animal body. The process begins with administration of the radiolabeled compound to animals via the desired route (intravenous, oral, intraperitoneal, intramuscular, subcutaneous, or IV cannulation) [2]. The most commonly used radionuclides for such studies include 14C, 125I, 33P, 35S, 153Gd, 59Fe, with 14C being particularly prevalent for small molecule therapeutics like this compound [2]. At specific time points after administration (typically within 168 hours, though this can be extended based on the drug's half-life), the animals are humanely euthanized, and the carcasses are frozen to preserve tissue integrity and drug distribution patterns.
The subsequent tissue processing involves preparing the frozen carcass in a solid block embedded in a supporting medium such as carboxymethyl cellulose [2]. Thin sections (typically 20-40 μm) of the entire animal carcass are then created using a cryostat maintained at -20°C, with 10-20 whole-body sections collected at various depths to ensure comprehensive representation [2]. These sections are collected on adhesive tape and lyophilized to prevent diffusion of the compound during processing. The prepared sections are then exposed to imaging plates containing phosphor storage phosphor technology for a minimum of four days to capture the distribution pattern of radioactivity [4]. After exposure, the images are scanned and quantified relative to calibration standards by image densitometry using appropriate image analysis software such as MCID [4].
An emerging technology for multiplexed analysis of tissue distribution involves barcoded hybrids of extracellular vesicles (EVs) and lipid nanoparticles (LNPs) [6]. This innovative approach enables simultaneous tracking of multiple EV sources from various cell lines within a single in vivo experiment, significantly increasing throughput while reducing animal use [6]. While this method may be more applicable for delivery system optimization for this compound rather than direct distribution assessment of the compound itself, it represents a cutting-edge methodology with potential future applications. The technique involves generating a library of uniquely barcoded hybrid EV particles (hEVs) through controlled fusion of EVs from different cell lines with LNPs carrying single-stranded DNA barcodes [6].
The practical implementation of this technology involves combining multiple hEVs for multiplexed in vivo biodistribution profiling in mice, followed by detection of the barcodes in various tissues to map distribution patterns [6]. For this compound, this approach could be valuable in the future for screening various formulation strategies to optimize tissue-specific delivery, particularly to tumor sites expressing the target receptors. The technology has demonstrated practical utility in identifying EVs with specific tissue tropism (e.g., HAP1-derived hEVs showing lung tropism) and confirming functional delivery of therapeutic payloads (e.g., Cre mRNA) to specific tissues [6]. This represents a powerful approach for rapid profiling of biodistribution across different EV sources, which could eventually inform targeted delivery strategies for this compound.
The interpretation of tissue distribution data for this compound requires sophisticated analytical approaches to extract meaningful insights about the compound's behavior in biological systems. The drug concentrations derived from drug-related total radioactivity (from QWBA) or specific analyte measurements (from LC-MS/MS) are used to generate concentration-time profiles for each tissue of interest [4]. Based on these profiles, tissue pharmacokinetic parameters are calculated using non-compartmental analysis, which provides critical metrics such as maximum concentration (C~max~), time to maximum concentration (T~max~), area under the concentration-time curve (AUC), and elimination half-life in each tissue [4]. These parameters enable direct comparison of drug exposure between different tissues and plasma, helping to identify potential sites of accumulation or limited distribution.
For targeted therapies like this compound, a key aspect of data interpretation involves correlating tissue concentrations with target receptor expression levels. This analysis helps verify whether the compound achieves sufficient concentrations at sites of action to effectively inhibit the HER and VEGFR-2 receptors. The strategies for tissue distribution pharmacokinetic analysis have evolved from traditional compartment and physiological models to more advanced approaches based on spatial and fractal models, and predominantly, pharmacokinetic-pharmacodynamic (PK-PD) models [3]. Additionally, model-independent analysis based on the use of mean transit times or deconvolution strategies has become a valuable alternative for the pharmacokinetic analysis of tissue distribution, particularly when complex distribution patterns are observed [3].
Tissue distribution studies provide critical data for safety assessment by identifying potential sites of drug accumulation that might lead to unexpected organ toxicity. For this compound, particular attention should be paid to tissues that show high and persistent concentrations of the drug or its metabolites, especially if these tissues are not the intended sites of therapeutic action. The data generated from these studies supports human dosimetry calculations, which predict radiation exposure in clinical trials when radiolabeled compounds are used [2]. Furthermore, tissue distribution data can help interpret findings from histopathology studies by providing context for drug-induced morphological changes observed in specific tissues.
The regulatory implications of tissue distribution findings are significant, as unexpected accumulation in certain tissues may require additional specialized toxicity studies or monitoring in clinical trials. For instance, if this compound shows substantial distribution across the blood-brain barrier, additional neurotoxicity assessments might be warranted. Conversely, limited distribution to certain tissues might suggest reduced risk for site-specific toxicity. The correlation with histopathology is an essential component of the safety assessment, helping to distinguish between direct drug-related toxicity and secondary changes unrelated to drug exposure [2]. This comprehensive safety evaluation ensures that potential risks are identified early in the development process, enabling appropriate risk mitigation strategies.
The comprehensive assessment of This compound tissue distribution through integrated methodological approaches provides critical insights that support its development as a targeted antineoplastic agent. The combination of quantitative analytical methods like LC-MS/MS with spatial imaging techniques such as QWBA offers complementary data that enables a thorough understanding of the compound's biodistribution, target tissue penetration, and potential sites of accumulation [2] [5]. These studies confirm that this compound reaches its intended molecular targets in tissues expressing HER1, HER2, and VEGFR-2 receptors, providing the pharmacological foundation for its observed antitumor effects [1]. Furthermore, the identification of distribution patterns and potential metabolite accumulation in non-target tissues informs important safety considerations during clinical development.
Looking forward, the field of tissue distribution studies continues to evolve with emerging technologies that promise enhanced efficiency and insight. Multiplexed approaches using barcoded hybrid systems represent a promising direction for increasing throughput while reducing animal use in distribution studies [6]. Additionally, continued advancement in in silico models for drug distribution has become a helpful tool in drug discovery and development, potentially offering predictive capabilities that could optimize study designs for compounds like this compound [3]. The ongoing refinement of physiologically-based pharmacokinetic (PBPK) models incorporating tissue distribution data will further enhance our ability to extrapolate preclinical findings to humans, ultimately improving the efficiency and success rate of oncology drug development. For this compound, these methodological advances support the rational development of this promising targeted therapeutic agent with optimized efficacy and safety profiles.
The table below summarizes the basic solubility information available for BMS-690514.
| Property | Description / Value |
|---|---|
| Appearance | Powder [1] |
| Solubility in DMSO | ≥ 25 mg/mL (67.86 mM) [1] |
| Storage | Desiccate at -20°C [1] |
| Solution Preparation Tips | Warm tube at 37°C and shake in an ultrasonic bath. Prepare stock solutions fresh the same day. If necessary, stock solutions can be stored sealed below -20°C for several months [1] |
While specific protocols for BMS-690514 are not available, the following well-established techniques can be explored to address solubility challenges with poorly water-soluble drugs like BMS-690514 [2].
When facing solubility issues, you can follow a logical troubleshooting sequence. The diagram below outlines a step-by-step workflow to systematically address the problem.
Q1: What is the best way to prepare a long-term stock solution of BMS-690514? It is recommended to prepare a concentrated stock solution in DMSO. For longer storage, this solution should be aliquoted and kept sealed below -20°C. While it can be stable for several months under these conditions, for the best results, using a freshly prepared solution is advised [1].
Q2: The compound precipitates when I add it to my aqueous cell culture buffer. What can I do? This is a common issue. You can try the following:
Q3: Are there any stability concerns I should be aware of? Yes. The solid powder should be stored in a desiccated environment at -20°C to prevent degradation due to moisture and heat. When working with the compound, allow the vial to reach room temperature before opening it to avoid condensation of water inside the vial [1].
Forced degradation studies help identify likely degradation products and pathways. The workflow below, adaptable for BMS-690154, is based on standard practices for small molecule drugs [1] [2] [3].
Here are detailed methodologies for key experiments you can implement.
A sample preparation protocol compatible with both MS and NMR is critical for obtaining consistent data [1].
Liquid Chromatography coupled with high-resolution Mass Spectrometry is the cornerstone for detecting and initially characterizing degradation products (DPs) [1] [2].
Nuclear Magnetic Resonance spectroscopy provides unambiguous structural confirmation for DPs [1] [4] [2].
This table summarizes the key stress conditions to explore and the primary goals for analysis.
Table 1: Forced Degradation Conditions and Analytical Aims
| Stress Condition | Example Parameters | Primary Analytical Goal |
|---|---|---|
| Acidic Hydrolysis | 0.1 N HCl at room temperature or 60°C for 2-7 days [2] [3]. | Identify products of hydrolysis (e.g., amide cleavage) and decarboxylation [2]. |
| Basic Hydrolysis | 0.1 N NaOH at room temperature or 60°C for 2-7 days [1] [3]. | Identify hydrolytic products and potential rearrangement products. |
| Oxidative Stress | 3% H₂O₂ at room temperature or 60°C for up to 7 days [1] [3]. | Identify oxidation products (e.g., N-oxidation, sulfoxide formation). |
| Thermal Stress | Solid-state API at 70°C for 14 days [3]. | Assess intrinsic stability and identify thermal degradation products. |
| Photolytic Stress | Exposure to UV/Vis light per ICH Q1B guidelines for 14 days [3]. | Identify photodegradants and determine if the product is photosensitive. |
Q1: Our LC-MS data shows multiple new peaks. How do we prioritize which degradants to identify and characterize? Prioritization should be based on relative abundance. Focus on degradation products that appear at levels above the identification threshold as per ICH guidelines (e.g., >0.1% of the drug substance) [2]. Use the UV chromatogram to estimate relative percentages before proceeding to more time-consuming NMR characterization.
Q2: We suspect a degradant is an isomer of the API. Can LC-MS distinguish this? No, isomers typically have identical mass-to-charge ratios and often very similar fragmentation patterns. To separate and identify isomers, you must rely on chromatographic separation (HPLC/UPLC) and confirm structures using 2D-NMR techniques, which can distinguish atom connectivity and spatial arrangements [4].
Q3: What is the biggest advantage of using an integrated LC-NMR-MS approach? It combines the high sensitivity and fragmentation data of MS with the unambiguous structural elucidation power of NMR into a single, automated workflow. MS data can be used to intelligently trigger stop-flow NMR experiments on peaks of interest (e.g., those with specific masses), ensuring that valuable NMR instrument time is used most efficiently on the correct components [4].
What is metabolite interference in LC-MS/MS? Metabolite interference occurs when one metabolite produces a detectable signal in the MRM (Multiple Reaction Monitoring) channel of another metabolite, leading to misannotation or inaccurate quantification [1] [2]. This can be caused by isomeric metabolites, in-source fragmentation, or inadequate mass resolution [1].
Why is investigating metabolite interference critical for assay reliability? Studies have shown that approximately 75% of metabolites can generate a measurable signal in at least one other metabolite's MRM setting [1] [2]. In biological samples, this can lead to about 10% of annotated metabolites being mis-annotated or mis-quantified [1]. A thorough interference investigation is therefore essential for accurate results.
What are common sources of interference in bioanalytical assays? Interference can come from various sources, which can be broadly categorized as follows:
| Interference Category | Description | Potential Impact on Assay |
|---|---|---|
| Isomeric Metabolites | Metabolites with the same precursor and product ions (e.g., citrate and isocitrate) [1]. | Inaccurate quantification of the target analyte. |
| In-Source Fragmentation | A metabolite breaks apart in the ion source, producing a product ion that matches another metabolite's MRM transition [1] [2]. | False positive signal for the target analyte. |
| Inadequate Mass Resolution | The mass spectrometer cannot distinguish between ions with very similar mass-to-charge ratios (m/z) [2]. | Signal from a different molecule is incorrectly assigned. |
| Matrix Components | Proteins, phospholipids, or other molecules in the sample (e.g., plasma, serum) can suppress or enhance ionization [3]. | Reduced sensitivity (signal suppression) or inflated results (signal enhancement). |
The following workflow outlines a systematic approach to identifying and resolving metabolite interference. The subsequent sections provide detailed methodologies for key steps.
Removing proteins from biological samples is a critical first step to reduce matrix interference [3].
This methodology is based on a systematic analysis using metabolite standards [1].
Based on the research, here are the most effective ways to resolve metabolite interference:
To conclusively determine the P-gp substrate characteristics of a compound like BMS-690514, you can employ the following standardized in vitro assays.
This "gold-standard" method uses Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene to form polarized monolayers that overexpress human P-gp [1].
The following diagram illustrates this experimental workflow:
This alternative system is particularly useful for compounds with low passive permeability, as it reduces the risk of false negatives [1].
The moderate P-gp substrate potential of BMS-690514 has specific implications that you should account for in your experimental design and data interpretation.
Challenge: Variable Absorption: P-gp efflux in the intestine can reduce the oral bioavailability of BMS-690514, leading to lower-than-expected plasma concentrations [2] [3].
Solution: Consider co-administering with a P-gp inhibitor in animal studies to assess the magnitude of impact. Be mindful of potential drug-drug interactions in future clinical scenarios.
Challenge: Limited Brain Penetration: P-gp is a key component of the blood-brain barrier (BBB) and can limit drug entry into the central nervous system [2].
Solution: Interestingly, one preclinical study reported that BMS-690514 was able to cross the BBB with a brain-to-plasma ratio of approximately 1 in mice [4]. This suggests its passive permeability may overcome P-gp efflux to some extent, but this should be verified in your specific models.
Challenge: Multidrug Resistance (MDR) in Oncology: Overexpression of P-gp in tumor cells is a common mechanism of resistance to chemotherapeutic agents [5] [2].
Solution: Investigate P-gp expression levels in your tumor models. The use of P-gp inhibitors could be a strategy to re-sensitize resistant tumors to BMS-690514, as seen with novel inhibitors like heterocyclic derivatives and aptamers [5] [6].
The table below summarizes core quantitative data from the search results to guide your experimental planning.
| Aspect | Reported Finding for BMS-690514 | Experimental Context / Guideline Threshold |
|---|---|---|
| P-gp Substrate Potential | "Moderate" [4] [7] | Based on Caco-2 cell permeability studies. |
| Efflux Ratio Threshold | ≥ 2.0 [1] | Common cutoff in MDCK-MDR1 assays to indicate active efflux. |
| Oral Bioavailability | 78% (mice), ~100% (rats), 29% (dogs), 8% (monkeys) [4] | Shows significant species variability; human projection was "good". |
| Brain-to-Plasma Ratio | ~1 [4] | Indicates ability to cross the blood-brain barrier in preclinical models. |
BMS-690514 is a multikinase inhibitor, and understanding its primary targets and potential for off-target interactions is crucial for experimental design.
| Target Receptor | Reported IC₅₀ Value | Primary Biological Role |
|---|---|---|
| EGFR (HER1) | 5 nM [1] | Cell proliferation, survival, differentiation |
| HER2 | 19-20 nM [2] [1] | Cell proliferation, survival, differentiation |
| HER4 | 60 nM [1] | Cell proliferation, survival, differentiation |
| VEGFR2 | 25-50 nM [2] [1] | Angiogenesis, vascular permeability |
| VEGFR1 | 25-50 nM [2] [1] | Angiogenesis |
| VEGFR3 | 25-50 nM [2] [1] | Lymphangiogenesis |
| Flt-3 | 110 nM [1] | Hematopoiesis, cell survival |
| Lck | 220 nM [1] | T-cell receptor signaling, immune response |
The compound's activity against Flt-3 and Lck at higher IC₅₀ values represents a potential source of off-target effects in relevant experimental models [1].
BMS-690514 is metabolized through multiple pathways. The following table summarizes key ADME (Absorption, Distribution, Metabolism, and Excretion) properties that influence its behavior in vitro and in vivo.
| Property | Finding | Experimental System & Notes |
|---|---|---|
| Major Metabolic Enzymes | CYP2D6, CYP3A4, UGTs [2] | Recombinant human CYP enzymes; human liver microsomes |
| P-gp Substrate | Moderate potential [2] [1] | Caco-2 cell model; intermediate permeability |
| Oral Bioavailability | Varies by species (8%-100%) [2] | Low in monkeys attributed to high systemic clearance |
| Blood-Brain Barrier | Yes (brain-to-plasma ratio ~1) [2] | Indicates potential for central nervous system activity |
Q1: How can I ensure my observed cellular effects are due to on-target inhibition? A1: To confirm on-target activity:
Q2: What factors could lead to variable results in cellular efficacy assays? A2: Variability can arise from several sources:
Q3: How could BMS-690514 metabolism lead to unexpected results in my experiment? A3: Metabolism is a key consideration:
The diagram below outlines the key pathways targeted by BMS-690514 and the main experimental strategies to confirm on-target activity and manage off-target risks.
Developing a new HPLC method is a multi-stage process. The following chart outlines the key steps from initial setup to final validation [1].
The heart of method development is optimizing the three key parameters that control chromatographic resolution. The table below explains these parameters and how to adjust them [2].
| Parameter | Definition & Impact | How to Adjust |
|---|---|---|
| Retention Factor (k) | Measures how long a compound is retained on the column. Aim for k between 2 and 10 [2] [3]. | Modify mobile phase strength (e.g., % organic solvent). A weaker solvent increases retention [2]. |
| Selectivity Factor (α) | Indicates the column's ability to distinguish between two analytes. Small changes can greatly improve resolution [2]. | Change column chemistry (e.g., C8, C18, phenyl) [4] or alter mobile phase pH/buffer [4] [2]. |
| Efficiency (N) | Describes the sharpness of peaks. Higher efficiency means sharper peaks and better separation [2]. | Use a column with smaller particle sizes or longer length; optimize flow rate and temperature [2]. |
Here are solutions to frequently encountered problems during method development and routine analysis.
Symptom: Poor Peak Shape (Tailing or Fronting)
Symptom: Inconsistent Retention Times
Symptom: Low Recovery or Signal
Q1: I always start with a C18 column. Is this the best approach? While C18 is a good starting point for many reversed-phase applications, it may not be optimal for all compounds. Exploring different stationary phases (e.g., C8, phenyl, polar-embedded) can provide better selectivity and save time during method development [4].
Q2: What is the difference between robustness and ruggedness? Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature). Ruggedness refers to the reproducibility of results under varying operational conditions, such as different analysts, instruments, or laboratories [3].
Q3: How can I speed up my HPLC analysis? To reduce runtime, you can use columns with smaller particle sizes, shorter column lengths, or a higher flow rate (within the system's pressure limits). The fundamental goal is to maintain resolution while increasing speed [4].
Since a specific method is not publicly available, I suggest you:
1. Why is measuring Plasma Protein Binding (PPB) critical in drug discovery? PPB is a key determinant of a drug's pharmacokinetic and pharmacodynamic profile. According to the free drug hypothesis, only the unbound (free) fraction of a drug is pharmacologically active, as it can cross biological membranes to reach its target, undergo metabolism, and be eliminated [1]. A high PPB can therefore limit a drug's efficacy, influence its dosing regimen, and is a critical parameter for predicting drug-drug interactions [2].
2. Which plasma proteins are most important for drug binding? The two primary proteins in plasma that bind drugs are albumin (which predominantly binds acidic drugs) and α1-acid glycoprotein (which predominantly binds basic drugs). Other proteins like lipoproteins also play a role [1].
3. How can one drug affect the concentration of another through PPB? This occurs through drug-drug interactions. If two drugs bind to the same site on a plasma protein, one drug can displace the other. This displacement increases the free fraction of the displaced drug, potentially elevating its therapeutic effect or causing toxicity, even if the total drug concentration in plasma remains unchanged [2] [1].
4. What are the standard methods for determining PPB? The most common methods are:
The table below compares the key features of the two most prevalent techniques.
| Feature | Equilibrium Dialysis | Ultrafiltration |
|---|---|---|
| Principle | Passive equilibrium across a membrane [1] | Pressure-driven separation [1] |
| Considered | Gold Standard [1] | High-throughput alternative [1] |
| Throughput | Lower, but accelerated by 96-well automation [1] | Higher, amenable to 96-well plates [1] |
| Key Advantage | Minimal disturbance of binding equilibrium | Speed and convenience |
This is a generalized protocol for determining PPB, based on established laboratory practices [1].
Principle: A semi-permeable membrane, which allows only the unbound drug to pass, separates a plasma compartment from a buffer compartment. The system is incubated until equilibrium is reached, and the concentration of drug in each chamber is measured to calculate the fraction unbound (fu) [1].
Formula: ( fu = \frac{\text{[Drug] in buffer chamber at equilibrium}}{\text{[Drug] in plasma chamber at equilibrium}} )
Step-by-Step Workflow:
The following diagram illustrates this workflow:
Experimental Workflow for Equilibrium Dialysis
| Issue | Potential Causes | Solutions |
|---|---|---|
| Non-Specific Binding | Drug adsorbing to the apparatus or membrane. | Use materials with low binding properties (e.g., treated plastics). Include control experiments to measure and correct for adsorption. |
| Volume Shift | Osmotic pressure causes fluid movement from buffer to plasma chamber. | Use a validated buffer system that minimizes shift. Correct final calculations using a volume marker. |
| Equilibrium Not Reached | Incubation time too short; membrane pore size too small. | Optimize incubation time and confirm it is sufficient for the drug's molecular weight. |
| Unstable Compound | Drug degrades during incubation. | Verify compound stability in plasma under incubation conditions. Consider shorter methods like ultrafiltration if instability is confirmed. |
The following table consolidates quantitative data important for planning your experiments, including the compound's solubility, stability, and known permeability characteristics.
| Property | Description / Value | Experimental Context / Note |
|---|---|---|
| Chemical Name | (3R,4R)-4-amino-1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol [1] | IUPAC Name. |
| CAS Number | 859853-30-8 [1] | For unique identification. |
| Molecular Weight | 368.44 g/mol [1] | |
| Solubility (DMSO) | ≥ 25 mg/mL (≥ 67.86 mM) [1] | A common solvent for in vitro stock solutions. |
| Storage | Desiccate at -20°C [1] | Recommended for long-term stability. |
| Caco-2 Permeability | Intermediate range [1] | Used to predict intestinal absorption. |
| P-gp Interaction | Moderate potential to be a P-gp substrate [1] | May affect penetration into certain tissues or cells. |
| Oral Bioavailability | Varies by species: 78% (mouse), 100% (rat), 8% (monkey), 29% (dog) [1] | Provides context on in vivo absorption. |
| Blood-Brain Barrier | Brain-to-plasma ratio of ~1 in preclinical models [1] | Suggests ability to cross the blood-brain barrier. |
While specific methods for enhancing BMS-690514 penetration were not found, you can apply standard models and general principles to your investigations.
The Caco-2 cell line is a well-established in vitro model for predicting drug absorption [2]. Regulatory guidelines recommend validating this model using model drugs with high, moderate, and low permeability. A substance is typically classified as follows based on its apparent permeability coefficient ((P_{app})):
Research into other compounds provides strategies that could be explored for BMS-690514:
What is the recommended solvent for preparing BMS-690514 stock solutions? DMSO is a suitable solvent, with a solubility of at least 25 mg/mL [1]. For biological assays, further dilution in an aqueous buffer is necessary to maintain cell viability.
Does BMS-690514 cross the blood-brain barrier? Preclinical data suggests that it can, with a brain-to-plasma ratio of approximately 1 in animal models [1].
What is the oral bioavailability of BMS-690514? Oral bioavailability varies significantly across species, from 8% in monkeys to 100% in rats [1]. This should be considered when extrapolating animal data.
The diagram below outlines a general decision pathway for investigating and potentially improving the tissue penetration of BMS-690514, based on the information gathered.
A primary challenge is selecting the appropriate correlation level. The table below outlines the different levels of IVIVC as defined by the FDA, which is crucial for diagnosing a weak or non-predictive model [1].
| Correlation Level | Definition | Relationship | Regulatory Usefulness & Application |
|---|---|---|---|
| Level A | Point-to-point relationship between in vitro dissolution and in vivo input rate [1]. | % Drug Dissolved % Drug Absorbed (often via deconvolution) [1] [2]. | Highest. Serves as a surrogate for bioequivalence; supports biowaivers for formulation/process changes [1] [2]. |
| Level B | Comparison of mean in vitro dissolution time (MDT) to mean in vivo dissolution time (MDT) or mean residence time (MRT). Uses statistical moment analysis [1]. | MDTvitro MRT or MDTvivo [1]. | Low. Does not reflect actual plasma curve; not useful for justifying most changes [1]. |
| Level C | Single-point relationship between a dissolution parameter and a pharmacokinetic parameter [1]. | e.g., t50% or t90% Cmax, AUC, or Tmax [1] [3]. | Limited. Useful in early formulation screening but cannot support biowaivers [1]. |
| Multiple Level C | Relationship between one or several PK parameters and the amount dissolved at multiple time points [1] [2]. | Dissolution at early, middle, late time points Cmax, AUC, etc. [1]. | Moderate to High. Can support a biowaiver if established over the entire dissolution profile. Suggests a Level A correlation is possible [1]. |
A structured approach is key to avoiding common pitfalls. The following workflow and diagram outline the critical stages for establishing a robust IVIVC.
Q1: My Level A correlation model fails validation. What could be wrong?
Q2: What are the key factors to consider when developing a biorelevant dissolution method?
Q3: Can I use IVIVC to set dissolution specifications?
The table below summarizes the primary targets and key characteristics of BMS-690514 and Erlotinib based on the available data.
| Feature | BMS-690514 | Erlotinib |
|---|---|---|
| Primary Target Family | EGFR/HER & VEGFR [1] [2] | EGFR/HER [3] |
| Key Specific Targets | EGFR (HER-1), HER-2, HER-4, VEGFR-1, VEGFR-2, VEGFR-3 [1] [2] | EGFR (HER-1) tyrosine kinase [3] |
| Reported IC₅₀ for EGFR | Information not specified in search results | 2 nM (for purified tyrosine kinase) [3] |
| Key Selectivity Characteristic | Broader multi-kinase inhibition; dual targeting of tumor growth (EGFR) and vascularization (VEGFR) pathways [1] [2] | Selective small-molecule inhibitor of HER1/EGFR tyrosine kinase [3] |
The selectivity profiles are derived from specific preclinical and clinical studies.
The search results illustrate methods used to establish and utilize these selectivity profiles.
The following diagrams illustrate the core signaling pathways and differential inhibition by these agents.
Diagram 1: BMS-690514 and Erlotinib Inhibition of Key Oncogenic Pathways. This diagram shows that Erlotinib primarily inhibits EGFR (HER1), while BMS-690514 has a broader inhibitory profile, targeting multiple EGFR/HER family members (HER1, HER2) and VEGFRs. Both pathways converge on downstream effectors like PI3K/AKT and MAPK, which regulate cell survival, proliferation, and other processes like glycolysis and angiogenesis [1] [2] [4].
Diagram 2: ARNTL2-Mediated Glycolysis and Erlotinib Sensitization. A 2024 study identified a mechanism where the ARNTL2/E2F1 axis activates the PI3K/AKT signaling pathway, enhancing cellular glycolysis in pancreatic cancer. This glycolytic state, in turn, sensitizes cancer cells to the anti-tumor effects of Erlotinib. This highlights a potential biomarker for predicting response to a selective EGFR inhibitor [4].
The distinct selectivity profiles of these inhibitors lead to different research and clinical considerations:
The table below summarizes key characteristics and experimental data for afatinib.
| Feature | Description and Experimental Data |
|---|---|
| Mechanism of Action | Irreversible, covalent binding to ATP-binding sites of ErbB family receptors (EGFR/ErbB1, HER2/ErbB2, ErbB4) and inhibition of ErbB3 transphosphorylation [1] [2] [3]. |
| Primary Target Kinases | EGFR (wild-type and mutants like L858R, T790M, EGFRvIII), HER2, HER4 [1] [2] [4]. |
| Key Pharmacological Findings | • Efficacy in NSCLC with Brain Mets: In murine models, afatinib (30 mg/kg) showed 105% tumor growth inhibition in brain; detected in cerebrospinal fluid (CSF), confirming BBB penetration [5]. • In Vitro Potency (GBM): Synergistically inhibited proliferation, clonogenic survival, and invasion of EGFRvIII-expressing glioblastoma cells when combined with Temozolomide (TMZ) [4]. • PET Imaging (NSCLC): [[18F]Afatinib PET/CT] kinetic analysis in patients best fit an irreversible two-tissue compartment model (2T3K_vb), confirming its irreversible binding at target sites [6]. | | Commonly Used Cell Lines | • NSCLC: PC-9 (EGFR del19), H3255 (EGFR L858R), H1975 (EGFR L858R/T790M) [5]. • Glioblastoma (GBM): U87MG, U87EGFRvIII, U251 [4]. • HCC: Huh-7 [7]. | | Commonly Used In Vivo Models | • Intracerebral xenograft models in nude mice using PC-9.luc (NSCLC) or U87EGFRvIII (GBM) cells [4] [5]. |
Here are detailed methodologies for critical experiments that demonstrate afatinib's action.
This protocol is used to evaluate whether a drug like afatinib can reach and act on intracranial tumors [5].
This protocol outlines how to study the synergistic effects and mechanism of afatinib combined with another agent [4].
The diagram below illustrates the experimental workflow for evaluating afatinib's effects in glioblastoma models, based on the protocols above.
The lack of information on this compound in the search results suggests it may be an older development compound or known by another name. To find a direct comparison, you could try:
BMS-690514 disrupts two major signaling pathways that are crucial for tumor growth and survival.
The following diagram illustrates these dual mechanisms of action.
Key experimental findings from preclinical studies and an early-stage clinical trial demonstrate the activity of BMS-690514.
In vitro and in vivo studies established the foundation for its clinical investigation.
A phase I-IIa study evaluated BMS-690514 in patients with advanced solid tumors, including erlotinib-naïve and erlotinib-resistant NSCLC [4].
To help contextualize the data, here are summaries of the key methodologies used in the cited research.
This protocol was used to assess the direct cytotoxic effects of BMS-690514 on cancer cells and its interaction with radiation [3].
This protocol evaluates the anti-tumor activity of BMS-690514 in a live animal model [3].
BMS-690514 belongs to a class of agents targeting the EGFR pathway. Its profile differs from other TKIs.
| Agent | Mechanism | Key Targets | Notable Feature |
|---|---|---|---|
| BMS-690514 | Reversible TKI | EGFR, HER2, HER4, VEGFRs | Combined EGFR & VEGFR inhibition |
| Erlotinib, Gefitinib | Reversible TKI | EGFR | First-generation; inactive against T790M |
| Afatinib, Dacomitinib | Irreversible TKI | EGFR, HER2, HER4 | Second-generation; covalent binding |
| Neratinib | Irreversible TKI | EGFR, HER2 | Limited clinical efficacy in NSCLC |
The experimental data and profiles presented should provide a solid foundation for your comparative guide. The distinct value of BMS-690514 lies in its dual targeting of the EGFR and VEGFR pathways, which may help overcome resistance and suppress tumor growth through multiple mechanisms.
The table below summarizes the core identity and known activity data for BMS-690514.
| Property | Description |
|---|---|
| CAS Number | 859853-30-8 [1] |
| Molecular Formula | C₁₉H₂₄N₆O₂ [1] |
| Molecular Weight | 368.44 g/mol [1] |
| Mechanism of Action | Potent, orally active inhibitor of EGFR, HER2, and VEGFR2 tyrosine kinases [1] |
| Key In Vitro IC₅₀ Values | • EGFR: 5 nM • HER2: 19 nM • HER4: 60 nM • VEGFR2: 50 nM [1] | | Reported Solubility | ≥ 25 mg/mL in DMSO [1] |
Based on standard practices in drug development, the diagram below outlines a typical workflow for generating a compound toxicity profile, which could be applied to BMS-690514.
Should you obtain the necessary data, here are key aspects for a meaningful comparison guide:
The preclinical data for BMS-690514 is summarized in the table below.
| Inhibitor | Targets | Experimental Model | Brain-to-Plasma Ratio (Kp) | Key Findings on Brain Penetration |
|---|
| BMS-690514 | EGFR, HER2, VEGFR2 [1] [2] | Preclinical species (Mice) [1] | ~1 [1] | • Crosses the blood-brain barrier (BBB). • Has intermediate permeability in Caco-2 cells. • Shows a moderate potential to be a P-gp substrate [1]. |
The search results provide brain penetration data for two other inhibitors, though the specific experimental models and reported metrics differ from those used for BMS-690514. This makes a direct quantitative comparison difficult.
| Inhibitor | Primary Target | Experimental Model / Metric | Key Findings on Brain Penetration |
|---|
| Vodobatinib [3] | c-Abl | Human healthy volunteers / CSF concentration [3] | • Orally bioavailable and designed as a brain-penetrating inhibitor. • In a clinical study, steady-state levels in the Cerebrospinal Fluid (CSF) over 24 hours exceeded its IC50 for c-Abl inhibition [3]. | | NXD30001 [4] | Hsp90 | Preclinical models / Brain accumulation [4] | • Described as a brain-penetrating inhibitor with a favorable brain pharmacokinetic profile. • It crosses the BBB and accumulates in the brain, making it a candidate for treating central nervous system tumors [4]. |
The methodology for assessing brain penetration involves a combination of in vitro, in vivo, and in silico approaches. Here is a summary of the key experiments cited:
To help visualize the general workflow for evaluating a compound's brain penetration, see the following diagram:
The table below summarizes the available data on BMS-690514's metabolism and related pharmacokinetic properties [1].
| Property | Description / Value |
|---|---|
| Metabolic Pathways | Oxidation and glucuronidation [1]. |
| Oral Bioavailability | Varies by species: 78% (mice), 100% (rats), 29% (dogs), 8% (monkeys). Suggests potential for good human bioavailability [1]. |
| Brain Penetration | Brain-to-plasma ratio of 1, indicating ability to cross the blood-brain barrier [1]. |
| Caco-2 Permeability | Intermediate range, with moderate potential to be a P-glycoprotein (P-gp) substrate [1]. |
While a specific protocol for BMS-690514 wasn't provided, the following in vitro models are standard for assessing metabolic stability in drug discovery [2] [3].
| Method | Description | Key Findings from Literature |
|---|---|---|
| Liver Microsomes | Subcellular fractions rich in cytochrome P450 (CYP) enzymes; used to study Phase I metabolism [3]. | Robust, cost-effective; ideal for high-throughput screening of CYP-mediated metabolism. Underestimates clearance for compounds metabolized via pathways like sulphation [3]. |
| Hepatocytes | Isolated whole liver cells containing full complement of Phase I and Phase II enzymes; more physiologically relevant [3]. | Considered gold standard for complete metabolic profiling as they capture both Phase I and II metabolism [3]. |
Based on the described pathways, the general metabolic processing of BMS-690514 can be visualized as follows: